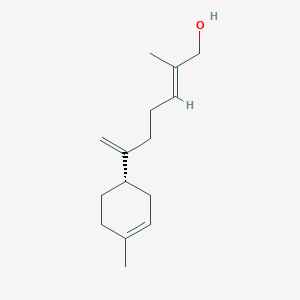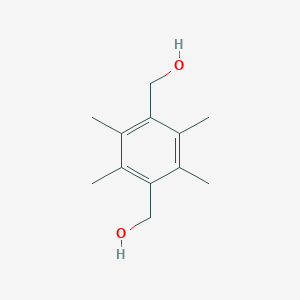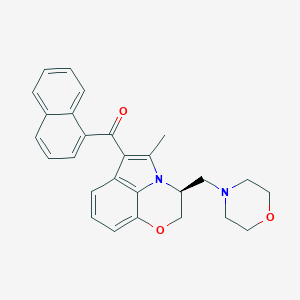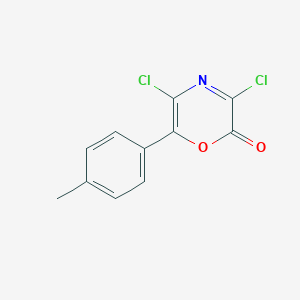
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one, also known as DMO, is a heterocyclic organic compound that belongs to the oxazinone family. It is a white crystalline powder that is soluble in organic solvents like chloroform and methanol. DMO has gained attention in scientific research due to its potential applications in medicinal chemistry, agrochemicals, and material science.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one is not fully understood, but it is believed to involve the inhibition of enzymes like cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one also interacts with DNA and RNA, leading to the disruption of cellular processes like DNA replication and transcription.
Biochemical and Physiological Effects
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one also exhibits antibacterial activity by disrupting the bacterial cell membrane. It has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. It has a broad range of biological activities and can be used to study various cellular processes. However, 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one also has some limitations. It is not water-soluble, which limits its use in aqueous environments. It also has a short half-life, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one. One area of interest is the development of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one analogs with improved pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one. Additionally, 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has potential applications in the development of novel materials like polymers and coatings. Further research in these areas could lead to the development of new drugs and materials with improved properties.
Conclusion
In conclusion, 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one is a heterocyclic organic compound that has potential applications in medicinal chemistry, agrochemicals, and material science. Its synthesis method involves the reaction of 4-methylphenyl isocyanate with 3,5-dichlorosalicylic acid in the presence of a base catalyst. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one exhibits a broad range of biological activities and has been extensively studied for its potential as a drug candidate. Further research in this area could lead to the development of new drugs and materials with improved properties.
Synthesemethoden
The synthesis of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one involves the reaction of 4-methylphenyl isocyanate with 3,5-dichlorosalicylic acid in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazinone ring. The yield of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one can be improved by optimizing reaction conditions like temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits a broad spectrum of biological activities like anti-inflammatory, antimicrobial, antitumor, and antiviral properties. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also shows promising results in the treatment of viral infections like HIV and herpes simplex virus.
Eigenschaften
CAS-Nummer |
131882-03-6 |
|---|---|
Produktname |
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one |
Molekularformel |
C11H7Cl2NO2 |
Molekulargewicht |
256.08 g/mol |
IUPAC-Name |
3,5-dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-2-4-7(5-3-6)8-9(12)14-10(13)11(15)16-8/h2-5H,1H3 |
InChI-Schlüssel |
OKJHXSNPVYARTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
Synonyme |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(4-methylphenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



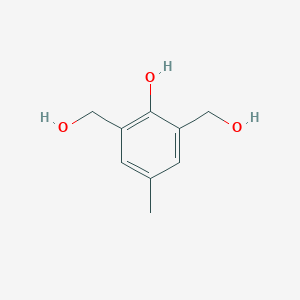
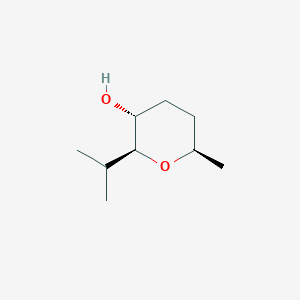

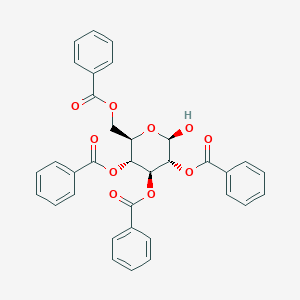
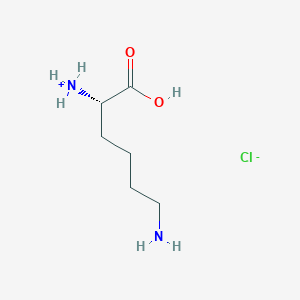
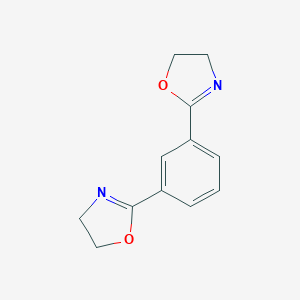
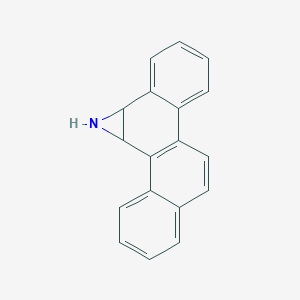

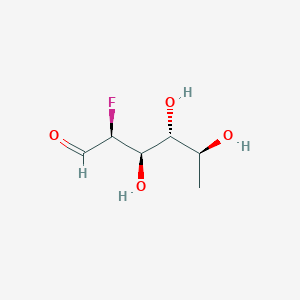
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)
